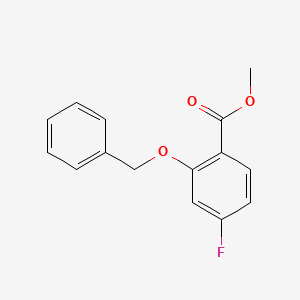
1-Methyl-6-chloro-2-tetralone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-6-chloro-2-tetralone is an organic compound belonging to the tetralone family Tetralones are bicyclic molecules consisting of a benzene ring fused to a cyclohexanone ring The presence of a chlorine atom at the 6th position and a methyl group at the 1st position distinguishes this compound from other tetralones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-chloro-2-tetralone typically involves the chlorination of 1-methyl-2-tetralone. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 1-methyl-2-tetralone in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- After the addition is complete, continue refluxing the mixture for several hours.
- Cool the reaction mixture and quench with water.
- Extract the organic layer, dry over anhydrous sodium sulfate, and purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, alternative chlorinating agents and solvents may be explored to optimize the reaction conditions and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-6-chloro-2-tetralone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the ketone group can yield alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of 6-chloro-1-methyl-2-tetralone-1-carboxylic acid.
Reduction: Formation of 6-chloro-1-methyl-2-tetralol.
Substitution: Formation of 6-methoxy-1-methyl-2-tetralone or other substituted derivatives.
Applications De Recherche Scientifique
1-Methyl-6-chloro-2-tetralone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-6-chloro-2-tetralone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the ketone group can influence the compound’s binding affinity and selectivity towards its targets. Detailed studies on the molecular pathways involved are necessary to elucidate the exact mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2-tetralone: Lacks the chlorine atom at the 6th position, resulting in different chemical reactivity and biological activity.
6-Methoxy-1-methyl-2-tetralone:
6-Bromo-1-methyl-2-tetralone: Similar structure with a bromine atom instead of chlorine, which can affect its reactivity and interactions with biological targets.
Uniqueness
1-Methyl-6-chloro-2-tetralone is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and influence its biological activity. The compound’s specific structure allows for targeted modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Propriétés
Formule moléculaire |
C11H11ClO |
|---|---|
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
6-chloro-1-methyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H11ClO/c1-7-10-4-3-9(12)6-8(10)2-5-11(7)13/h3-4,6-7H,2,5H2,1H3 |
Clé InChI |
SXCCTFDZSAEZGI-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)CCC2=C1C=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,5-dioxo-1-phenyl-4H-thiochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B8598301.png)

![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfinyl)methyl]pyridine](/img/structure/B8598324.png)




![Methyl[3-(pyridin-3-yl)prop-2-yn-1-yl]amine](/img/structure/B8598379.png)
![1-(8-aminooctyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8598380.png)



